molecular formula C11H10BrN5O B6119238 3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Cat. No. B6119238
M. Wt: 308.13 g/mol
InChI Key: JBLGRZRNOILJGD-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is an organic compound that has gained significant attention in scientific research due to its diverse applications. It is a hydrazone derivative of benzaldehyde that has been used as a starting material for the synthesis of various organic compounds. The compound has shown promising results in different scientific fields, including medicinal chemistry, material science, and analytical chemistry.

Mechanism of Action

The mechanism of action of 3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophiles to form stable adducts. The compound has also been shown to exhibit antioxidant and antimicrobial activities, which may be attributed to its ability to scavenge free radicals and inhibit bacterial growth.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. However, studies have shown that the compound has low toxicity and does not exhibit significant cytotoxicity against different cell lines. The compound has also been shown to inhibit the growth of different bacterial strains, including Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in lab experiments include its easy synthesis, low toxicity, and diverse applications. The compound can be used as a starting material for the synthesis of various organic compounds and as a ligand in coordination chemistry. However, the limitations of using the compound include its limited solubility in water and some organic solvents, which may affect its reactivity and stability.

Future Directions

There are several future directions for the use of 3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in scientific research. One potential application is in the synthesis of new organic compounds with diverse pharmacological activities. The compound can also be used as a ligand in coordination chemistry to form metal complexes with different metals, which may exhibit unique properties and applications. Additionally, the compound can be further studied to understand its mechanism of action and potential applications in different scientific fields.

Synthesis Methods

The synthesis of 3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves the reaction of 3-bromobenzaldehyde and 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is obtained as a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its diverse applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, including hydrazones, Schiff bases, and azo compounds. The compound has also been used as a ligand in coordination chemistry to form metal complexes with different metals, such as copper, nickel, and cobalt.

properties

IUPAC Name

3-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O/c1-7-10(18)14-11(17-15-7)16-13-6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,14,16,17,18)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLGRZRNOILJGD-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.